Saikosaponin H

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

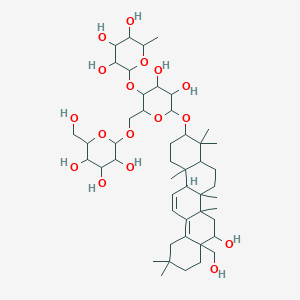

Saikosaponin H is a complex glycoside compound. It is derived from oleanane-type triterpenoids, which are known for their diverse biological activities. This compound is of significant interest due to its potential therapeutic properties and its role in various biochemical processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Saikosaponin H involves multiple steps, starting from the oleanane skeleton. The key steps include hydroxylation, glycosylation, and dehydrogenation. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation or plant cell cultures, to produce the oleanane skeleton. This is followed by chemical modification steps to introduce the hydroxyl and glycosyl groups. The process is optimized for scalability and cost-effectiveness, ensuring that the compound can be produced in large quantities for research and potential therapeutic use.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can convert the double bonds in the oleanane skeleton to single bonds, altering the compound’s structure and activity.

Substitution: Glycosidic bonds can be hydrolyzed and substituted with other sugar moieties, modifying the compound’s solubility and biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Acidic or enzymatic conditions are employed to facilitate glycosidic bond cleavage and substitution.

Major Products

科学的研究の応用

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding glycosylation reactions and the behavior of triterpenoid glycosides.

Biology

Biologically, the compound is investigated for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent. Its ability to modulate various biochemical pathways makes it a candidate for drug development.

Medicine

In medicine, the compound’s therapeutic potential is explored, particularly in the treatment of chronic diseases such as cancer, diabetes, and cardiovascular disorders. Its bioavailability and pharmacokinetics are key areas of research.

Industry

Industrially, the compound is used in the development of natural product-based pharmaceuticals and nutraceuticals. Its production and purification processes are optimized for commercial applications.

作用機序

The mechanism of action of Saikosaponin H involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate signaling pathways, leading to changes in gene expression and cellular responses. Its effects are mediated through binding to proteins and altering their activity, which can result in anti-inflammatory, anti-cancer, and other therapeutic effects.

類似化合物との比較

Similar Compounds

Ginsenosides: These are also triterpenoid glycosides with similar structural features and biological activities.

Saponins: A class of compounds that share the glycoside moiety and exhibit similar pharmacological properties.

Oleanolic Acid Derivatives: Compounds derived from oleanolic acid, sharing the oleanane skeleton and hydroxylation patterns.

Uniqueness

What sets Saikosaponin H apart is its specific glycosylation pattern and the presence of multiple hydroxyl groups, which contribute to its unique biological activity and therapeutic potential.

生物活性

Saikosaponin H (SSH) is a significant bioactive compound derived from the root of Bupleurum falcatum, which has been used in traditional Chinese medicine for centuries. SSH belongs to the class of compounds known as saikosaponins, which are triterpene saponins. Research has increasingly focused on the biological activities of SSH, particularly its anticancer, anti-inflammatory, and immunomodulatory effects. This article aims to provide a comprehensive overview of the biological activity of SSH, supported by data tables, case studies, and detailed research findings.

1. Anticancer Activity

SSH exhibits promising anticancer properties across various cancer cell lines. The mechanisms underlying its anticancer effects include apoptosis induction, cell cycle arrest, and inhibition of tumor growth.

Case Studies and Findings

- In vitro Studies : SSH has been shown to induce apoptosis in human lung cancer cells (A549) via the ROS-mediated pathway, enhancing the cytotoxic effects when combined with cisplatin .

- In vivo Studies : In a mouse model of hepatocellular carcinoma, SSH significantly inhibited tumor growth and enhanced survival rates by modulating the expression of key regulatory proteins involved in apoptosis and cell cycle progression .

2. Anti-inflammatory Effects

SSH demonstrates potent anti-inflammatory activities by inhibiting various pro-inflammatory cytokines and pathways.

Mechanisms

- SSH reduces the expression of TNF-α, IL-6, and COX-2 in LPS-stimulated macrophages (RAW264.7), indicating its role in mitigating inflammatory responses .

- In liver inflammation models, SSH decreased hepatic proinflammatory cytokines and activated NF-κB signaling pathways, providing protective effects against liver injury .

3. Immunomodulatory Effects

SSH has been found to influence immune responses significantly.

Findings

- In studies using Sprague-Dawley rats, SSH inhibited T cell proliferation and activation while inducing apoptosis through mitochondrial pathways . This suggests potential applications in treating autoimmune diseases.

4. Antioxidant Activity

SSH also exhibits antioxidant properties that contribute to its protective effects against oxidative stress.

Research Insights

- Studies indicate that SSH can scavenge free radicals and reduce oxidative damage in cellular models, which may play a role in its anticancer and anti-inflammatory activities .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

2-[4,5-dihydroxy-6-[[8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78O17/c1-22-31(52)33(54)37(58)41(61-22)65-39-26(20-60-40-36(57)34(55)32(53)25(19-49)62-40)63-42(38(59)35(39)56)64-30-12-13-45(6)27(44(30,4)5)11-14-46(7)28(45)10-9-23-24-17-43(2,3)15-16-48(24,21-50)29(51)18-47(23,46)8/h9-10,22,25-42,49-59H,11-21H2,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJMYPPFWASOJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)C)CCC5(C4C=CC6=C7CC(CCC7(C(CC65C)O)CO)(C)C)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

927.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。